molecular formula C11H20O2S B13564336 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid

3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13564336
M. Wt: 216.34 g/mol
InChI Key: DZQHAIMMRKYSQH-UHFFFAOYSA-N
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Description

3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a propyl group at position 3 and a propylthio (S-propyl) substituent at position 1. The cyclobutane ring introduces significant steric strain, which may influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

3-propyl-1-propylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2S/c1-3-5-9-7-11(8-9,10(12)13)14-6-4-2/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

DZQHAIMMRKYSQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(C(=O)O)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with propylthiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The propylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following cyclobutane-carboxylic acid derivatives are structurally related:

(a) 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic Acid
  • Structure : A trifluoropropyl group at position 1 replaces the propylthio group in the target compound.
  • Molecular Formula : C₈H₁₁F₃O₂ (vs. C₁₁H₂₀O₂S for the target compound).
  • Molar Mass : 196.17 g/mol (vs. 232.34 g/mol for the target compound) .
  • The target compound’s propylthio group enhances lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media.
(b) 1-Aminocyclobutane-1-carboxylic Acid (ACBC)
  • Structure: An amino group replaces the propylthio substituent at position 1.
  • Key Properties: Demonstrated preferential uptake in tumor tissues in preclinical studies, with rapid blood clearance and low excretion rates (3.6% in 2 hours) . Synthesized via a modified Bücherer-Strecker technique, achieving high radiochemical yields (55% for C-11 labeling) .
  • Comparison: The amino group in ACBC confers zwitterionic properties, improving water solubility but limiting blood-brain barrier penetration. The target compound’s thioether group may reduce solubility but increase stability against enzymatic degradation.

Biological Activity

3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Formula: C10H18O2S
Molecular Weight: 202.31 g/mol
IUPAC Name: this compound
Canonical SMILES: CCC(C(=O)O)C1CCC(SCC)C1

Biological Activity

The biological activity of this compound has been studied primarily for its antimicrobial and anticancer properties. It exhibits a range of effects on various biological systems, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are indicative of its potency.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound interacts with specific enzymes, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production: It increases ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Research Findings

A series of studies have explored the synthesis and biological evaluation of derivatives of cyclobutane carboxylic acids, including this compound. These investigations highlight structure-activity relationships that inform the design of more potent analogs.

Table: Structure-Activity Relationship (SAR)

Compound Biological Activity Remarks
3-Propyl-1-(propylthio)cyclobutaneAntimicrobial, AnticancerEffective against multiple strains
3-Ethyl-1-(ethylthio)cyclobutaneModerate AntimicrobialLess effective than propyl analog
3-Methyl-1-(methylthio)cyclobutaneLow Anticancer ActivityRequires further modification

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